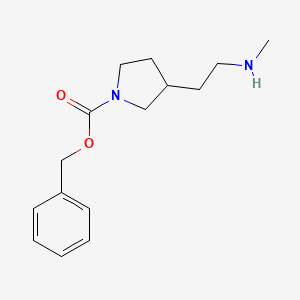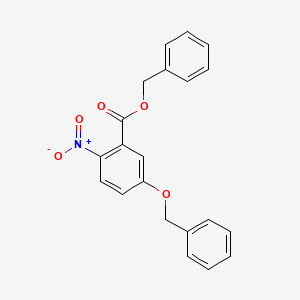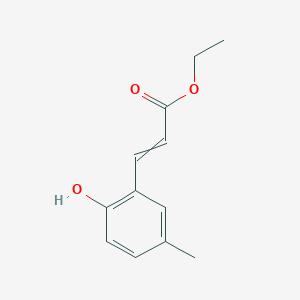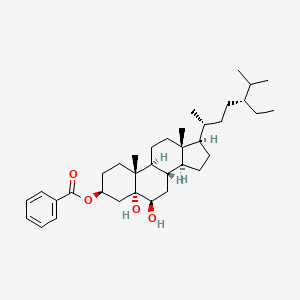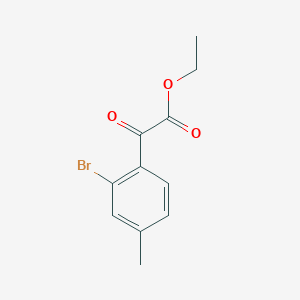![molecular formula C10H9N3O2S B13967187 (5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester](/img/structure/B13967187.png)
(5-Methyl-[1,3,4]thiadiazol-2-yl)-carbamic acid phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 5-methyl-1,3,4-thiadiazol-2-ylcarbamate is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5-methyl-1,3,4-thiadiazol-2-ylcarbamate typically involves the reaction of phenyl isothiocyanate with 5-methyl-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of thiadiazole derivatives, including Phenyl 5-methyl-1,3,4-thiadiazol-2-ylcarbamate, often involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 5-methyl-1,3,4-thiadiazol-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced thiadiazole derivatives
Substitution: Substituted thiadiazole derivatives with different functional groups
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for developing new therapeutic agents.
Medicine: Investigated for its anticancer properties and ability to inhibit specific enzymes or receptors involved in disease pathways.
Mecanismo De Acción
The mechanism of action of Phenyl 5-methyl-1,3,4-thiadiazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Phenyl 5-methyl-1,3,4-thiadiazol-2-ylcarbamate can be compared with other thiadiazole derivatives to highlight its uniqueness:
Similar Compounds: 2-Amino-5-phenyl-1,3,4-thiadiazole, 2-Methyl-5-phenyl-1,3,4-thiadiazole, 2-Phenyl-1,3,4-thiadiazole.
Propiedades
Fórmula molecular |
C10H9N3O2S |
|---|---|
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
phenyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate |
InChI |
InChI=1S/C10H9N3O2S/c1-7-12-13-9(16-7)11-10(14)15-8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13,14) |
Clave InChI |
OVDLZRHEZVLBGB-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(S1)NC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


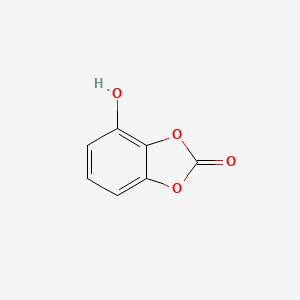
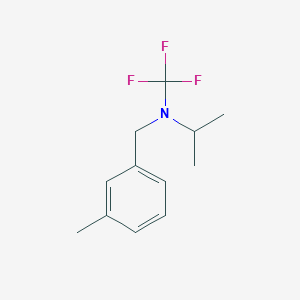
![1H-Pyrido[2,3-c][1,2,5]triazepine](/img/structure/B13967112.png)
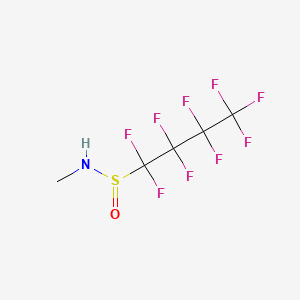
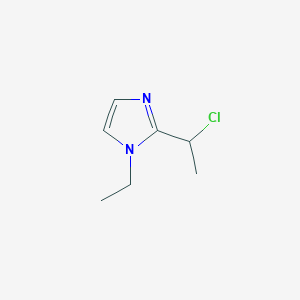

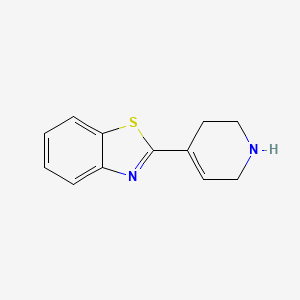
![4-[2-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]oxyaniline](/img/structure/B13967152.png)
